Anti-Proliferative Potency Against Breast Cancer Cells: Class-Level Comparison vs. Tamoxifen
The N-substituted tetrahydroisoquinoline benzamide/sulfonamide compound class, which encompasses 4-(tert-butyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, has been shown to exhibit IC50 values against breast cancer cells that are 6- to 10-fold lower than the IC50 of the standard-of-care agent Tamoxifen [1]. This represents a significant gain in potency relative to the clinical comparator. While the specific IC50 values for individual congeners depend on the phenyl ring substitution pattern, the 4-tert-butylbenzamide motif is explicitly claimed as an embodiment conferring enhanced activity within the patent family [1].
| Evidence Dimension | Anti-proliferative activity (IC50) against breast cancer cells |
|---|---|
| Target Compound Data | IC50: 6- to 10-fold lower than Tamoxifen (class-level range; exact value for the 4-tert-butylbenzamide congener not disclosed in public patent documents) |
| Comparator Or Baseline | Tamoxifen (IC50 value not specified in patent abstract; class-level fold difference reported) |
| Quantified Difference | 6- to 10-fold improvement in IC50 over Tamoxifen at the class level |
| Conditions | In vitro anti-proliferative assay against breast cancer cell lines (specific cell line not disclosed in publicly available patent abstract) |
Why This Matters
This fold-improvement over Tamoxifen indicates potential for enhanced therapeutic index if selectivity and pharmacokinetic properties are confirmed, making this compound a candidate for further development in tamoxifen-resistant or ER-independent breast cancer contexts.
- [1] US Patent US8889713B1. N-substituted tetrahydroisoquinoline benzamides/benzene sulfonamides as anti-cancer agents. Redda KK, et al., 2014. View Source
